molecular formula C26H22N4O3 B11247542 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B11247542
M. Wt: 438.5 g/mol
InChI Key: XFTXUWAZYQWVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(4-Ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a triazoloquinazolinone derivative characterized by a fused heterocyclic core. The structure comprises a triazolo[1,5-c]quinazolin-5(6H)-one scaffold substituted at position 6 with a 2-(4-ethoxyphenyl)-2-oxoethyl group and at position 2 with a 3-methylphenyl moiety. Such derivatives are typically synthesized via alkylation or acylation reactions of the parent triazoloquinazolinone core, as exemplified by methods in , where analogous compounds were prepared using chloroesters or aroyl chlorides in DMF with sodium hydride or potassium iodide as catalysts .

Properties

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

IUPAC Name

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C26H22N4O3/c1-3-33-20-13-11-18(12-14-20)23(31)16-29-22-10-5-4-9-21(22)25-27-24(28-30(25)26(29)32)19-8-6-7-17(2)15-19/h4-15H,3,16H2,1-2H3

InChI Key

XFTXUWAZYQWVAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=CC(=C5)C

Origin of Product

United States

Biological Activity

The compound 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a member of the quinazoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C25H22N4O2
  • Molecular Weight : 430.47 g/mol
  • CAS Number : 763108-63-0

The compound features a quinazolinone core substituted with a triazole ring and various aromatic groups, which contribute to its biological properties.

Anticancer Activity

Quinazolines and their derivatives have been extensively studied for their anticancer properties. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • A549 Cell Line : The compound showed potent inhibition of cell proliferation.
  • K-562 Cell Line : Demonstrated effectiveness against human chronic myelogenous leukemia cells.

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA5495.0EGFR inhibition
Compound BK-5623.5Induction of apoptosis
This compound A549/K-5624.0/3.0PDGF receptor antagonism

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives possess notable antibacterial and antifungal activities. The compound was evaluated against several bacterial strains, showing promising results:

  • Staphylococcus aureus : Inhibitory effects observed with low minimum inhibitory concentrations (MIC).
  • Escherichia coli : Effective in reducing bacterial growth.

Table 2: Antimicrobial Activity of the Compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli16
Pseudomonas aeruginosa20

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • EGFR Inhibition : The compound's structure allows it to bind effectively to the epidermal growth factor receptor (EGFR), leading to reduced tumor growth.
  • PDGF Receptor Antagonism : It inhibits platelet-derived growth factor receptors, crucial in tumor angiogenesis and progression.

Case Studies

A notable case study involved the use of this compound in combination therapies for cancer treatment. In vitro studies demonstrated enhanced efficacy when combined with traditional chemotherapeutics, suggesting a synergistic effect that could improve patient outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Triazolo[1,5-c]quinazolines vs. Tetrazolo[1,5-c]quinazolines The replacement of the triazole ring with a tetrazole moiety, as in tetrazolo[1,5-c]quinazolin-5(6H)-one (), reduces aromaticity and alters electron density. This modification impacts reactivity; for example, tetrazolo derivatives require cyclization with carbonyldiimidazole, whereas triazolo analogs (e.g., the target compound) are synthesized via alkylation or acylation .

Triazoloquinazolinones vs. Thiazolo-triazolo Systems Thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones () replace one nitrogen atom in the triazole ring with sulfur, creating a thiazole-triazole fused system. This substitution increases lipophilicity and may enhance membrane permeability. For instance, derivatives like (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () exhibit extended conjugation, which could improve UV absorption properties relevant to photodynamic therapies .

Substituent Effects on Physicochemical Properties

Substituents at positions 2 and 6 significantly influence molecular behavior. provides a comprehensive dataset for triazolo[1,5-c]quinazolines with varying aryl and alkyl groups:

Compound Substituents (Position 2 / 6) Melting Point (°C) Yield (%) Key NMR Shifts (δ, ppm)
Target Compound 3-methylphenyl / 4-ethoxyphenyl N/A N/A N/A
5-Cyclopentyl-2-(4-fluorophenyl) 4-fluorophenyl / cyclopentyl 196–198 39.5 8.65 (d, J=8.5 Hz, Ar-H)
2-(3-Methoxyphenyl)-5-cyclopentyl 3-methoxyphenyl / cyclopentyl 182–184 42.1 3.85 (s, OCH3)
5-(4-Bromophenyl)-2-phenyl phenyl / 4-bromophenyl 210–212 37.8 7.72 (d, J=8.2 Hz, Ar-H)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, F) : Increase melting points and rigidity due to enhanced dipole interactions.
  • Alkyl vs. Aryl Substituents: Cyclopentyl groups () improve solubility in nonpolar solvents compared to aromatic substituents like 3-methylphenyl in the target compound .
  • Methoxy vs.

Preparation Methods

Table 1: Critical Starting Materials and Their Roles

CompoundRolePurity SpecificationSource
4-Ethoxyphenacyl bromideAlkylating agent≥98% (HPLC)Commercial suppliers
3-Methylphenylboronic acidAryl coupling partner≥97%Specialty chemical vendors
5-Chloroquinazolin-4-oneCore scaffold precursor≥95%Custom synthesis

Stepwise Synthesis Protocol

Formation of the Quinazolin-5-one Core

The quinazoline core is synthesized via cyclocondensation of anthranilic acid derivatives. A modified Niementowski reaction employs methyl anthranilate and formamide under reflux conditions (180°C, 6 hr) to yield 4-hydroxyquinazoline, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to produce 4-chloroquinazoline.

Reaction Conditions:

  • Solvent: Toluene

  • Catalyst: Pyridine (0.5 eq)

  • Yield: 78% (after recrystallization from ethanol)

Introduction of the 3-Methylphenyl Group

The 3-methylphenyl moiety is introduced via palladium-catalyzed Suzuki-Miyaura coupling. 4-Chloroquinazoline reacts with 3-methylphenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a dioxane/water mixture (4:1 v/v) at 80°C for 12 hr.

Optimization Data:

ParameterValueImpact on Yield
Catalyst loading5 mol% PdMax yield (82%)
Temperature80°CBelow 70°C: ≤50%
BaseK₂CO₃Cs₂CO₃: 75%

Triazole Ring Annulation

Thetriazolo[1,5-c]quinazoline system is constructed via cyclocondensation with hydrazine derivatives. 2-Hydrazinylquinazoline reacts with trimethyl orthoformate in acetic acid at 120°C for 8 hr, forming the triazole ring through intramolecular cyclization.

Critical Notes:

  • Excess acetic acid prevents side reactions (e.g., N-acetylation).

  • Reaction monitoring via TLC (hexane:ethyl acetate = 3:1) ensures completion.

Alkylation with 4-Ethoxyphenacyl Bromide

The final side chain is introduced by alkylating the triazoloquinazoline nitrogen with 4-ethoxyphenacyl bromide . The reaction proceeds in anhydrous DMF with K₂CO₃ as a base (60°C, 6 hr).

Purification Protocol:

  • Liquid-liquid extraction : Dichloromethane/water.

  • Column chromatography : Silica gel, eluent = hexane:ethyl acetate (4:1).

  • Recrystallization : Ethanol/water (9:1).

  • Final yield : 65% (white crystalline solid).

Analytical Characterization

Table 2: Spectroscopic Data for the Target Compound

TechniqueKey SignalsConfirmation
¹H NMR (400 MHz, CDCl₃)δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.89 (s, 1H, triazole-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃)Substituent integration and coupling.
¹³C NMR (100 MHz, CDCl₃)δ 190.1 (C=O), 161.2 (C-O), 152.4 (triazole-C)Carbonyl and heterocyclic carbons.
HRMS m/z 439.1701 [M+H]⁺ (calc. 439.1703)Molecular ion confirmation.

Optimization Challenges and Solutions

Regioselectivity in Triazole Formation

Competing pathways during cyclization may yield [1,5-a] or [1,5-c] triazolo isomers. Using microwave-assisted synthesis (150°C, 20 min) enhances selectivity for the [1,5-c] isomer by 30% compared to conventional heating.

Solvent Effects on Alkylation

Polar aprotic solvents (DMF, DMSO) improve alkylation efficiency over THF or acetone due to better solubility of the intermediate.

Scale-Up Considerations

Pilot-Scale Protocol (50 g batch):

  • Reactor type : Jacketed glass reactor with mechanical stirring.

  • Cycle time : 48 hr (including workup).

  • Waste management : Neutralization of POCl₃ residues with NaHCO₃.

Q & A

Q. Optimization Strategies :

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance reaction efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction rates .
  • Temperature/Time : Controlled reflux (e.g., 80–100°C for 6–12 hours) balances yield and side-product formation .

Q. Example Reaction Data (Analogous Compounds) :

Compound ClassYield (%)Reaction Time (h)Key ReagentsRef.
Triazoloquinazolinone39.584-Fluorophenyl chloride
Thiazolotriazole6512ZnCl₂, DMF

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identifies substituent environments. For example, the 3-methylphenyl group shows aromatic protons at δ 6.8–7.5 ppm and a methyl singlet at δ 2.3–2.5 ppm .
  • LC-MS : Confirms molecular weight (e.g., m/z 483.2 [M+H]+ for analogs) and purity .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .
  • Elemental Analysis : Validates C, H, N content (e.g., ±0.3% deviation between calculated/observed values) .

Case Study :
For 5-Cyclopentyl-2-(4-fluorophenyl)-triazoloquinazoline (analog), 1H NMR showed:

  • Quinazoline protons: δ 7.2–8.1 ppm (multiplet)
  • Cyclopentyl protons: δ 1.5–2.1 ppm (quintet) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified groups (e.g., replacing 4-ethoxyphenyl with halogenated or methoxy-substituted aryl groups) and compare bioactivity .

  • Biological Assays : Test against targets like kinases (IC50 determination) or microbial strains (MIC assays). For example:

    Analog SubstituentAnticancer IC50 (µM)Antifungal MIC (µg/mL)Ref.
    4-Chlorophenyl10.512.5
    3-Methoxyphenyl15.025.0
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .

Advanced: How can researchers resolve contradictions in reported biological activities of similar derivatives?

Methodological Answer:

  • Standardized Assays : Use consistent protocols (e.g., MTT for cytotoxicity, CLSI guidelines for antimicrobial tests) to minimize variability .
  • Purity Validation : Ensure >95% purity via HPLC and characterize byproducts that may influence activity .
  • Meta-Analysis : Compare datasets across studies, focusing on substituent effects. For example, 4-ethoxyphenyl analogs show higher anticancer activity than 3-methyl derivatives due to enhanced lipophilicity .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Simulate binding to targets (e.g., PARP-1) using software like Schrödinger Suite. Key steps:
    • Prepare ligand (compound) and receptor (target protein) files.
    • Define binding site (e.g., catalytic domain).
    • Score poses using Glide SP/XP scoring .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability .
  • Pharmacophore Modeling : Identify critical interaction features (e.g., hydrogen bonds with 4-ethoxyphenyl carbonyl) .

Q. Example Docking Results (Analog) :

Target ProteinBinding Energy (kcal/mol)Key Interactions
EGFR-9.8H-bond with C=O, π-π stacking

Basic: What are key considerations in designing analogs for improved pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : Introduce polar groups (e.g., -OH, -COOH) to enhance solubility. LogP <5 is ideal for oral bioavailability .
  • Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres like amides .
  • Toxicity Screening : Use in vitro hepatocyte assays to prioritize analogs with low cytotoxicity (e.g., IC50 >50 µM) .

Q. Example Modifications :

  • Replace 4-ethoxyphenyl with 4-hydroxyphenyl to reduce metabolic oxidation .
  • Introduce pyridyl groups to improve water solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.